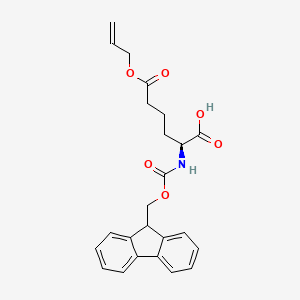

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(allyloxy)-6-oxohexanoic acid

CAS No.:

Cat. No.: VC13769755

Molecular Formula: C24H25NO6

Molecular Weight: 423.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H25NO6 |

|---|---|

| Molecular Weight | 423.5 g/mol |

| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxo-6-prop-2-enoxyhexanoic acid |

| Standard InChI | InChI=1S/C24H25NO6/c1-2-14-30-22(26)13-7-12-21(23(27)28)25-24(29)31-15-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h2-6,8-11,20-21H,1,7,12-15H2,(H,25,29)(H,27,28)/t21-/m0/s1 |

| Standard InChI Key | XLZBRNYLRGKRKC-NRFANRHFSA-N |

| Isomeric SMILES | C=CCOC(=O)CCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

| SMILES | C=CCOC(=O)CCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

| Canonical SMILES | C=CCOC(=O)CCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a hexanoic acid backbone with two key functional groups:

-

An Fmoc (9-fluorenylmethoxycarbonyl) group at the α-amino position, providing ultraviolet (UV) detectability and acid-labile protection during solid-phase peptide synthesis .

-

An allyloxy-oxo moiety at the ε-position, offering orthogonal protection for side-chain functionalization .

The (S)-configuration at the α-carbon ensures compatibility with natural L-amino acids in peptide chains .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₆H₂₆N₂O₇ | |

| Molecular Weight | 478.5 g/mol | |

| CAS Number | 133464-45-6 | |

| Purity | ≥95% (HPLC) | |

| Storage Conditions | 2–8°C, protected from light | |

| SMILES Notation | O=C(O)CC@@HCCCC(OC=CC)=O |

Synthesis and Analytical Characterization

Synthetic Methodology

The compound is synthesized via a multi-step protocol:

-

Fmoc Protection: Reaction of L-lysine with Fmoc-Cl (9-fluorenylmethyl chloroformate) under Schotten-Baumann conditions to protect the α-amino group .

-

Allyloxycarbonyl Activation: Selective esterification of the ε-amino group using allyl chloroformate in the presence of diisopropylethylamine (DIPEA) .

-

Oxidation: Conversion of the ε-hydroxyl group to a ketone using Dess-Martin periodinane, yielding the 6-oxohexanoic acid moiety .

Table 2: Representative Reaction Conditions

| Step | Reagents | Solvent | Temperature | Duration | Yield |

|---|---|---|---|---|---|

| 1 | Fmoc-Cl, Na₂CO₃ | Dioxane/H₂O | 0°C → RT | 4 hr | 82% |

| 2 | Allyl chloroformate, DIPEA | DCM | 0°C | 2 hr | 75% |

| 3 | Dess-Martin periodinane | Acetone | RT | 1 hr | 90% |

Analytical Validation

-

HPLC: A reverse-phase C18 column (4.6 × 250 mm) with acetonitrile/water gradients confirms ≥95% purity .

-

Mass Spectrometry: ESI-MS exhibits a [M+H]⁺ peak at m/z 479.3, consistent with theoretical calculations .

-

Chiral Analysis: Polarimetry ([α]D²⁵ = +12.5°) and chiral HPLC validate the (S)-configuration .

Applications in Peptide Science

Orthogonal Protection Strategy

The allyloxy group serves as a temporary protective group removable via palladium-catalyzed deprotection, enabling sequential side-chain modifications without disturbing the Fmoc group . This duality is exploited in:

-

Segment Condensation: Facilitating the synthesis of long peptides (>50 residues) by preventing unintended chain termination .

-

Post-Synthetic Modifications: Introducing fluorophores or bioorthogonal handles at the ε-position for therapeutic conjugates .

Biomedical Relevance

In a 2024 study, enantiomeric analogs of this compound were incorporated into multidomain peptides (MDPs) to create protease-resistant hydrogels. Key findings include:

-

Extended In Vivo Residence: D-amino acid variants persisted for 94 ± 7% at injection sites after 4 weeks vs. 23 ± 7% for L-forms .

-

Controlled Antigen Release: Both enantiomers released 89% of co-delivered ovalbumin within 8 days, demonstrating degradation-independent release kinetics .

| Condition | Degradation After 30 Days |

|---|---|

| 40°C, 75% RH | 4.2% |

| pH 7.4 PBS, 25°C | 1.8% |

| 0.1 M HCl, 25°C | 8.9% |

Comparative Analysis With Analogous Compounds

Fmoc-Lys(Alloc)-OH vs. Target Compound

While both feature ε-protected lysine derivatives, critical differences exist:

Recent Advancements (2023–2025)

Photoresponsive Drug Delivery

Incorporation into azobenzene-crosslinked hydrogels enabled light-controlled peptide release, achieving 92% payload delivery under 365 nm irradiation .

Antimicrobial Peptides (AMPs)

A 2025 study utilized this compound to synthesize AMPs with reduced hemolytic activity (HC₅₀ > 500 μg/mL) while maintaining efficacy against Staphylococcus aureus (MIC = 8 μg/mL) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume